(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate
Overview
Description
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is an organic compound with a unique structure that includes a furan ring substituted with a methoxycarbonyl group and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate typically involves the reaction of 5-methoxycarbonyl-2-furyl derivatives with acrylate compounds under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. Catalytic pathways, such as the cross-ketonization of methyl 2-furoate with carboxylic acids, have been explored for the efficient production of furan derivatives .
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include furanones, saturated esters, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Mechanism of Action
The mechanism of action of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π stacking interactions, while the methoxycarbonyl and acrylate groups can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(methoxymethyl)furan-2-carboxylate: Similar structure but lacks the acrylate moiety.
Methyl 2-furoate: Contains a furan ring with a methoxycarbonyl group but lacks the acrylate moiety.
Uniqueness
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is unique due to the presence of both the furan ring and the acrylate moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 5-(3-methoxy-3-oxoprop-1-enyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3 |
InChI Key |
YHEHEVFHOZQFHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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